2-(Oxetan-3-YL)acetic acid

Descripción

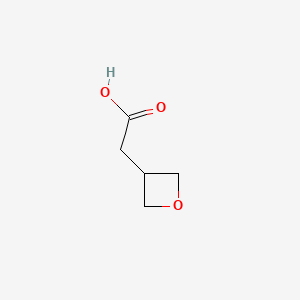

Structure

3D Structure

Propiedades

IUPAC Name |

2-(oxetan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)1-4-2-8-3-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJPCGQVHNWRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716620 | |

| Record name | (Oxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310381-54-4 | |

| Record name | (Oxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Oxetan-3-YL)acetic acid basic properties

An In-depth Technical Guide to 2-(Oxetan-3-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of this compound, a valuable building block in modern medicinal chemistry. The unique properties of the oxetane ring system, which can enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of molecules, have made it an increasingly popular structural motif in drug design.[1][2] This document collates available physicochemical data, details experimental protocols for its synthesis and characterization, and discusses its stability and applications.

Core Physicochemical Properties

This compound is a solid at room temperature and is utilized as a key intermediate in the synthesis of more complex molecules.[3] Due to its carboxylic acid functionality and the presence of the oxetane ring, it possesses distinct chemical characteristics.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 3-Oxetanylacetic acid | [5] |

| CAS Number | 1310381-54-4 | [3][4][5] |

| Molecular Formula | C₅H₈O₃ | [3][4] |

| Molecular Weight | 116.12 g/mol | [4][5] |

| Physical Form | Solid, Powder | [3] |

| Purity | ≥97-98% | [3] |

| InChI Key | FSJPCGQVHNWRGI-UHFFFAOYSA-N | [4][5] |

| Storage Conditions | Store in a tightly sealed container, in a freezer under -20°C.[3] | |

| Calculated XLogP3 | -0.6 (for related 2-(Oxetan-3-yloxy)acetic acid) | [6] |

| Calculated LogP | -0.92 (for related 2-Hydroxy-2-(oxetan-3-yl)acetic acid) | [7] |

Stability and Handling

A critical consideration when working with this compound and related compounds is their potential for instability. Research has shown that many oxetane-carboxylic acids can undergo intramolecular isomerization to form new lactone structures.[1][2] This reaction can occur upon storage at room temperature or when heated, and does not require an external catalyst.[2][8] The proposed mechanism involves the carboxylic acid protonating the oxetane oxygen, which activates the ring for nucleophilic attack by the carboxylate.

Recommendations for Handling:

-

Storage: The compound should be stored in a dry, tightly sealed container in a freezer at or below -20°C to minimize degradation.

-

Usage: It is advisable to use the acid promptly after synthesis or purchase.

-

Reaction Conditions: Avoid prolonged heating of the compound in solution, as this can accelerate the isomerization to the corresponding lactone.[1][2]

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are not extensively published. However, based on common organic chemistry practices and literature on related compounds, the following protocols can be considered representative.

Synthesis Protocol: Saponification of Methyl 2-(Oxetan-3-yl)acetate

A prevalent method for the synthesis of oxetane-carboxylic acids is the hydrolysis (saponification) of their corresponding esters.[1]

-

Reaction Setup: Dissolve methyl 2-(oxetan-3-yl)acetate in a mixture of a suitable organic solvent (e.g., dioxane, methanol) and water.

-

Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to the ester solution. Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting ester is consumed.

-

Workup: Once the reaction is complete, acidify the mixture carefully with an aqueous acid solution (e.g., NaHSO₄ or dilute HCl) to a pH of ~2-3.[2]

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization Protocol

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a proton NMR spectrum to confirm the presence of the characteristic peaks for the oxetane ring protons and the methylene protons adjacent to the carboxylic acid.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to verify the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid.

-

-

High-Performance Liquid Chromatography (HPLC): Use HPLC to determine the purity of the compound. A suitable method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% trifluoroacetic acid).

-

Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode should show a prominent peak corresponding to the [M-H]⁻ ion.

Visualized Workflows and Concepts

Synthesis and Characterization Workflow

The following diagram outlines a typical workflow for the preparation and analysis of this compound.

The Oxetane Ring as a Bioisostere

In drug development, the oxetane ring is often used as a bioisostere for a carbonyl group or a gem-dimethyl group.[1] This substitution can lead to improved physicochemical properties without compromising biological activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.1310381-54-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. This compound | CAS: 1310381-54-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound | 1310381-54-4 [sigmaaldrich.com]

- 6. 2-(Oxetan-3-yloxy)acetic acid | C5H8O4 | CID 84038399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Oxetan-3-YL)acetic acid (CAS: 1310381-54-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxetan-3-YL)acetic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The incorporation of the oxetane motif, a four-membered cyclic ether, into molecular scaffolds has been shown to favorably modulate key physicochemical and pharmacological properties.[1][2][3] Oxetanes can act as bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity profiles of drug candidates.[4] This technical guide provides a comprehensive overview of the synthesis, properties, and handling of this compound, as well as the broader context of oxetanes in medicinal chemistry.

A critical consideration for this compound is its inherent instability in its free acid form. It has been shown to undergo isomerization to a lactone, particularly when stored at room temperature or upon heating.[5][6] For practical applications, it is often handled and stored as its more stable lithium or sodium salt.[5]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1310381-54-4 | |

| Molecular Formula | C₅H₈O₃ | |

| Molecular Weight | 116.12 g/mol | |

| Appearance | White crystalline powder | |

| Storage | Store as a salt at -20°C for long-term stability. The free acid is unstable and prone to isomerization. | [5] |

Spectroscopic Data

| Data Type | Description |

| ¹H NMR (D₂O) | Data for the related sodium 2-(3-(1H-imidazol-1-yl)oxetan-3-yl)acetate shows characteristic peaks for the oxetane ring protons around 5.10 ppm (q, J = 7.9 Hz, 4H) and the acetate protons at 3.29 ppm (s, 2H).[7] |

| ¹³C NMR (D₂O) | For the same related sodium salt, the oxetane carbons appear at 80.6 ppm and 62.2 ppm, with the acetate methylene at 44.0 ppm and the carboxylate at 175.6 ppm.[7] |

Synthesis and Experimental Protocols

The synthesis of this compound has been described via the hydrogenation of a precursor, methyl 2-(oxetan-3-ylidene)acetate.[6][8] However, due to the instability of the final product, the synthesis of its more stable lithium salt is often preferred.

Synthesis of Lithium 2-(oxetan-3-yl)acetate

A detailed experimental protocol for the synthesis of the stable lithium salt is provided below, adapted from published procedures.[5]

Experimental Protocol:

-

Reaction Setup: To a solution of the corresponding methyl or ethyl ester of this compound (1.0 eq) in a 1:1 mixture of methanol and water (10 mL per 1 g of ester), add lithium hydroxide (LiOH) (1.2 eq) at room temperature.

-

Saponification: Stir the reaction mixture at room temperature overnight to ensure complete saponification of the ester.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Purification: Wash the remaining aqueous solution with a non-polar solvent such as methyl tert-butyl ether (MTBE) (2 x 5 mL) to remove any unreacted starting material or non-polar impurities.

-

Isolation: Concentrate the aqueous layer under reduced pressure to yield the lithium 2-(oxetan-3-yl)acetate as a solid. The product can be further dried under vacuum.

Diagram: Synthesis Workflow for Lithium 2-(oxetan-3-yl)acetate

Caption: A simplified workflow for the synthesis of Lithium 2-(oxetan-3-yl)acetate.

Biological Activity and Applications in Drug Discovery

While specific biological targets for this compound have not been extensively reported, its value lies in its utility as a structural motif in medicinal chemistry. The oxetane ring is increasingly used by drug designers to enhance the properties of lead compounds.

The key roles of the oxetane moiety in drug design include:

-

Improving Physicochemical Properties: Oxetanes are polar and can act as hydrogen bond acceptors, which can lead to a significant increase in aqueous solubility and a reduction in lipophilicity when replacing groups like a gem-dimethyl moiety.[4]

-

Enhancing Metabolic Stability: The substitution of metabolically labile groups with an oxetane ring can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[4]

-

Modulating Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can decrease the pKa of nearby amino groups, which can be advantageous for optimizing drug-receptor interactions and reducing off-target effects.[1][3]

-

Conformational Constraint: The rigid structure of the oxetane ring can lock the conformation of flexible molecules, which can lead to higher binding affinity and selectivity for their biological targets.[4]

Diagram: Role of Oxetanes as Bioisosteres in Medicinal Chemistry

Caption: The use of oxetane building blocks as bioisosteres to improve drug-like properties.

Safety and Handling

For research and development purposes, this compound and its derivatives should be handled by technically qualified individuals in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed. As the free acid is known to be unstable, it is recommended to handle it as its more stable salt form whenever possible to avoid degradation.[5]

Conclusion

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its utility is derived from the advantageous properties conferred by the oxetane moiety, which can significantly improve the pharmacological and pharmacokinetic profiles of drug candidates. Researchers should be mindful of the inherent instability of the free acid and utilize its more stable salt forms for synthetic applications and storage. The continued exploration of oxetane-containing scaffolds holds great promise for the development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(Oxetan-3-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxetan-3-YL)acetic acid, a saturated heterocyclic compound, has garnered interest within the medicinal chemistry and drug discovery sectors. The incorporation of the oxetane ring, a four-membered cyclic ether, into molecular scaffolds has been recognized as a valuable strategy to modulate physicochemical and pharmacological properties. The oxetane moiety can act as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl or carbonyl groups, potentially improving aqueous solubility, metabolic stability, and lipophilicity.[1] Furthermore, its structural similarity to endogenous molecules like γ-aminobutyric acid (GABA) suggests its potential as a modulator of GABAergic neurotransmission, a critical pathway in the central nervous system. This guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of this compound, offering a foundational resource for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound possesses a unique structural framework, characterized by a carboxylic acid moiety attached to the 3-position of an oxetane ring. This combination of a polar carboxylic acid and a strained heterocyclic ring imparts distinct chemical characteristics.

| Property | Value | Reference |

| CAS Number | 1310381-54-4 | [2] |

| Molecular Formula | C₅H₈O₃ | [2] |

| Molecular Weight | 116.12 g/mol | |

| Appearance | Solid | |

| Storage Conditions | Store in a tightly sealed container, under -20°C | |

| Purity (Typical) | ≥97% | |

| Predicted pKa | ~4.5 (typical for a carboxylic acid) | |

| Predicted LogP | -0.5 to 0.5 (estimation) |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing from the commercially available oxetan-3-one. A plausible and commonly employed synthetic strategy involves a Horner-Wadsworth-Emmons reaction, followed by hydrogenation and subsequent hydrolysis of the resulting ester.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

This step employs the Horner-Wadsworth-Emmons olefination reaction.

-

Materials: Oxetan-3-one, methyl 2-(dimethoxyphosphoryl)acetate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the phosphonate ylide.

-

Cool the mixture back to 0 °C and add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2-(oxetan-3-ylidene)acetate.

-

Step 2: Synthesis of Methyl 2-(oxetan-3-yl)acetate

The exocyclic double bond is reduced via catalytic hydrogenation.

-

Materials: Methyl 2-(oxetan-3-ylidene)acetate, palladium on carbon (Pd/C, 10 wt%), methanol or ethyl acetate, hydrogen gas.

-

Procedure:

-

Dissolve methyl 2-(oxetan-3-ylidene)acetate in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to yield methyl 2-(oxetan-3-yl)acetate, which may be used in the next step without further purification if sufficiently pure.

-

Step 3: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

-

Materials: Methyl 2-(oxetan-3-yl)acetate, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.

-

Procedure:

-

Dissolve methyl 2-(oxetan-3-yl)acetate in a mixture of THF and water.

-

Add an excess of lithium hydroxide (typically 1.5-2.0 equivalents).

-

Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC.

-

Once the hydrolysis is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).

-

Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

-

Spectroscopic Data and Structural Elucidation

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~4.5-4.7 | Multiplet | 4H | -CH₂-O-CH₂- (oxetane) |

| ~3.0-3.3 | Multiplet | 1H | -CH- (oxetane) |

| ~2.5-2.7 | Doublet | 2H | -CH₂-COOH |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~175-180 | -COOH |

| ~70-75 | -CH₂-O- (oxetane) |

| ~35-40 | -CH₂-COOH |

| ~30-35 | -CH- (oxetane) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| ~1700-1725 | Strong | C=O stretch (carboxylic acid) |

| ~980 | Strong | C-O-C stretch (oxetane ring) |

Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry, this compound is expected to exhibit a molecular ion peak [M]⁺. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the oxetane ring.

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited, its structural features suggest a plausible interaction with the GABAergic system. The structural analog, (azetidin-3-yl)acetic acid, is known to be a GABA analogue, hinting at similar properties for the oxetane counterpart.

Hypothetical Mechanism of Action: GABAA Receptor Modulation

It is hypothesized that this compound may act as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.

References

The Oxetane Ring in Drug Discovery: A Technical Guide on the Role of the 2-(Oxetan-3-YL)acetic Acid Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the properties of drug candidates is relentless. Among the small heterocyclic motifs that have garnered significant attention, the oxetane ring has emerged as a powerful tool for enhancing drug-like properties.[1] This four-membered cyclic ether, once considered a synthetic curiosity, is now strategically employed to overcome common challenges in drug development, such as poor solubility, metabolic instability, and undesirable lipophilicity.[2][3]

This technical guide delves into the multifaceted role of the oxetane ring, with a particular focus on the 2-(Oxetan-3-YL)acetic acid scaffold as a representative building block. While this specific molecule is often utilized as a synthetic intermediate, an analysis of its core structure—the 3-substituted oxetane—provides invaluable insights for drug design.[4][5] We will explore how the unique structural and electronic properties of the oxetane moiety influence key physicochemical parameters, its application as a versatile bioisostere, and the experimental protocols used to quantify its impact.

The Oxetane Moiety: A Modulator of Physicochemical Properties

The incorporation of an oxetane ring can profoundly alter a molecule's characteristics. Its small size, polarity, and three-dimensional nature make it an attractive substitute for other common chemical groups.[1][6] The oxygen atom within the strained four-membered ring acts as a hydrogen bond acceptor and introduces a dipole moment, significantly influencing how the molecule interacts with its environment.[3]

Impact on Solubility and Lipophilicity

A primary advantage of the oxetane motif is its ability to enhance aqueous solubility while concurrently reducing lipophilicity (LogP/LogD).[7] This is a critical attribute, as poor solubility can severely limit a drug's bioavailability. The polar nature of the oxetane ring disrupts lipophilic interactions, often leading to dramatic improvements in solubility compared to non-polar counterparts like a gem-dimethyl group.[2][6]

| Scaffold Comparison | Original Group | Replacement Group | Fold Increase in Aqueous Solubility | Change in Lipophilicity (logP) | Reference |

| Lipophilic Open Chain | Methylene (-CH2-) | Oxetane | 25 to >4000 | Decrease | [7] |

| Polar Cyclic Scaffold | gem-Dimethyl | Oxetane | 4 to ~4000 | Decrease | [2][7] |

| Piperidine Derivative | gem-Dimethyl | Oxetane | - | Reduces basicity (pKa) | [1] |

Enhancement of Metabolic Stability

Metabolic instability is a major cause of drug candidate failure. The oxetane ring is generally more resistant to metabolic degradation than other functional groups, such as carbonyls or gem-dimethyl groups, which are susceptible to enzymatic attack, primarily by cytochrome P450 enzymes.[3][6] Replacing a metabolically labile group with an oxetane can protect the molecule from rapid clearance, thereby improving its pharmacokinetic profile.[8]

| Compound Series | Original Group | Replacement Group | Effect on Metabolic Stability | Reference |

| Various Lead Compounds | gem-Dimethyl | Oxetane | Increased stability in most cases | [2] |

| Various Lead Compounds | Carbonyl | Oxetane | Increased stability | [8][9] |

| MMP-13 Inhibitor | Methyl | Oxetane | Significantly improved metabolic stability | [1] |

| ALDH1A Inhibitor | (Varies) | Oxetane | Significantly improved metabolic stability | [1] |

The Oxetane Ring as a Bioisostere

Bioisosteres are chemical groups that can be interchanged without significantly altering the desired biological activity of a molecule. The oxetane ring has proven to be an effective bioisostere for two commonly used functionalities: the gem-dimethyl group and the carbonyl group.[2]

-

gem-Dimethyl Isostere : The oxetane ring occupies a similar steric volume to a gem-dimethyl group but introduces polarity.[1] This substitution can maintain or improve binding affinity while enhancing solubility and reducing metabolic liability.[6]

-

Carbonyl Isostere : The oxetane ring mimics the dipole moment and hydrogen-bonding capabilities of a carbonyl group.[3] However, it is generally more chemically and metabolically stable, making it a superior choice in many molecular contexts.[2][9]

Synthesis and Experimental Protocols

The growing utility of oxetanes has driven the development of robust synthetic methodologies. The synthesis of this compound and its derivatives often starts from commercially available precursors like oxetan-3-one.

General Synthesis Workflow

A common route to 3-substituted oxetane acetic acid derivatives involves a Horner-Wadsworth-Emmons reaction with oxetan-3-one to generate an exocyclic alkene, followed by subsequent chemical modifications.[4] It is important to note that some oxetane-carboxylic acids have been found to be unstable, potentially isomerizing into lactones upon heating or during storage.[10][11]

Key Experimental Protocols

To quantify the advantages conferred by the oxetane ring, specific in vitro assays are essential.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[6]

-

Preparation : A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared. Human liver microsomes are thawed on ice. A master solution of NADPH (cofactor) is prepared.

-

Incubation : The test compound (final concentration, e.g., 1 µM) is pre-incubated with HLM in a phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Reaction Initiation : The metabolic reaction is initiated by adding the pre-warmed NADPH solution.

-

Time Points : Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis : Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Interpretation : The rate of disappearance of the compound is used to calculate in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The this compound scaffold exemplifies the strategic value of the oxetane ring in modern drug discovery. While seemingly a simple modification, the incorporation of this 3-substituted oxetane moiety offers a powerful and predictable means to enhance critical drug-like properties. It serves as a proven bioisostere for gem-dimethyl and carbonyl groups, often leading to substantial improvements in aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[1][2][9] For researchers and drug development professionals, the oxetane ring is not merely a structural component but a key enabling tool for transforming promising lead compounds into viable clinical candidates. A thorough understanding of its impact and the methodologies to synthesize and evaluate it are essential for leveraging its full potential in the design of next-generation therapeutics.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxetanes - Enamine [enamine.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Characterization of 2-(Oxetan-3-YL)acetic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the core solubility and stability characteristics of a representative small molecule, 2-(Oxetan-3-YL)acetic acid. The quantitative data presented herein is illustrative and intended to exemplify typical results obtained through the described experimental protocols. It is not based on experimentally verified results for this specific compound.

Introduction

The successful development of a new chemical entity (NCE) into a viable drug candidate is critically dependent on its physicochemical properties. Among the most important of these are aqueous solubility and chemical stability.[1][2] Poor solubility can lead to low bioavailability and challenging formulation development, while instability can compromise the safety, efficacy, and shelf-life of the final drug product.[3][4]

This guide details the essential methodologies for evaluating the solubility and stability of this compound, a novel scaffold of interest in medicinal chemistry. It provides standardized experimental protocols, illustrative data, and logical workflows to guide researchers in the comprehensive characterization of this and similar molecules.

Solubility Profile

Solubility is a critical parameter that influences everything from the reliability of in-vitro assays to in-vivo absorption.[5] Both kinetic and thermodynamic solubility are assessed during early development. Thermodynamic equilibrium solubility, which represents the true saturation point of a compound in a solvent, is the focus of this guide.[6][7]

Illustrative Solubility Data

The following table summarizes representative solubility data for this compound in various aqueous media relevant to pharmaceutical development.

Table 1: Illustrative Thermodynamic Solubility of this compound at 37°C

| Medium | pH | Illustrative Solubility (µg/mL) | Illustrative Solubility (µM) |

| 0.1 N HCl (SGF, simulated gastric) | 1.2 | 1,500 | 12,917 |

| Acetate Buffer | 4.5 | 950 | 8,181 |

| Phosphate Buffer (SIF, simulated intestinal) | 6.8 | 6,200 | 53,393 |

| Purified Water | ~7.0 | 5,800 | 49,948 |

Note: SGF = Simulated Gastric Fluid; SIF = Simulated Intestinal Fluid. Molar mass of this compound (C5H8O3) is 116.12 g/mol .

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8]

Objective: To determine the saturation concentration of the test compound in a specific aqueous medium at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Selected aqueous buffers (e.g., 0.1 N HCl, pH 4.5 acetate, pH 6.8 phosphate)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (e.g., at 37 ± 1 °C)[8]

-

Calibrated pH meter

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method

Methodology:

-

Add an excess amount of solid this compound to a glass vial. This ensures that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired aqueous buffer (e.g., 1 mL) to the vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed.[8]

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[9]

-

After incubation, allow the vials to stand briefly to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove all undissolved particles.

-

Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

-

Perform the experiment in triplicate for each medium to ensure reproducibility.[8]

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the thermodynamic solubility of a compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. who.int [who.int]

- 9. enamine.net [enamine.net]

The Emerging Role of Oxetane-Containing Carboxylic Acids in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of small, strained ring systems has become a powerful strategy in modern medicinal chemistry to fine-tune the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane motif, a four-membered cyclic ether, has garnered significant attention. When combined with a carboxylic acid functionality, this structural unit offers a unique and advantageous profile for drug design. This technical guide provides an in-depth exploration of oxetane-containing carboxylic acids, covering their synthesis, key properties, and applications, with a focus on their role as carboxylic acid bioisosteres and their impact on signaling pathways relevant to drug discovery.

Introduction to Oxetane-Containing Carboxylic Acids

Oxetane-containing carboxylic acids are organic molecules that feature both a strained four-membered oxetane ring and a carboxylic acid group. The presence of the oxetane moiety imparts a range of desirable attributes to a molecule, including increased polarity and three-dimensionality, which can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[1][2] These characteristics are particularly valuable in drug development, where poor pharmacokinetic properties are a common cause of candidate attrition.

The oxetane ring can act as a bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups.[2] More significantly, oxetane-3-ols and related structures have been investigated as promising bioisosteres for the carboxylic acid functional group itself.[3] This isosteric replacement can modulate the acidity (pKa) of the molecule, potentially improving its membrane permeability and oral bioavailability while maintaining key interactions with biological targets.

However, a critical aspect to consider is the inherent instability of some oxetane-carboxylic acids, which can undergo isomerization to form lactones, particularly upon storage or heating.[4] Understanding the structural features that influence this rearrangement is crucial for the successful design and handling of these compounds.

Physicochemical Properties and their Impact on Drug Design

The introduction of an oxetane ring can profoundly influence the physicochemical properties of a carboxylic acid-containing molecule. These changes are often beneficial for developing drug candidates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties of representative oxetane-containing compounds compared to their non-oxetane analogues.

| Compound Pair | Structure | pKa | LogD at pH 7.4 | Aqueous Solubility (µg/mL) | Metabolic Stability (CLint, µL/min/mg) | Reference |

| Ibuprofen vs. Oxetane Analogue | Ibuprofen: Oxetane Analogue: | Ibuprofen: ~4.5 Analogue: Higher (less acidic) | Ibuprofen: 3.97 Analogue: Lower | Ibuprofen: 21 Analogue: Improved | - | [3] |

| Entospletinib Analogue | 4-Ethyl-piperazine: 4-Oxetanyl-piperazine: | 4-Ethyl-piperazine: 8.0 4-Oxetanyl-piperazine: 6.4 | - | 4-Oxetanyl-piperazine: High solubility at pH 2 | 4-Oxetanyl-piperazine: Increased metabolic stability | [5] |

| MMP-13 Inhibitor | Methyl Analogue (35): Oxetane Analogue (36): | - | - | 36: Significantly improved | 36: Significantly improved | [6] |

| MNK Inhibitor | Methyl Analogue (39): Oxetane Analogue (40): | - | - | - | 40: Stable in human and mouse liver microsomes | [6] |

Isomerization of Oxetane-Carboxylic Acids to Lactones

A significant chemical property of certain oxetane-carboxylic acids is their propensity to isomerize into the corresponding lactones.[4] This intramolecular ring-opening reaction is thought to be autocatalyzed by the carboxylic acid group, which protonates the oxetane oxygen, making the ring more susceptible to nucleophilic attack by the carboxylate.[7][8]

The rate of this isomerization is dependent on the substitution pattern of the oxetane ring and the overall molecular structure.[4] For instance, zwitterionic compounds or those with strong intramolecular hydrogen bonds may exhibit greater stability.[4] This potential instability must be considered during synthesis, purification, and storage to ensure the integrity of the desired compound.

Synthesis of Oxetane-Containing Carboxylic Acids

Several synthetic routes have been developed to access oxetane-containing carboxylic acids. The choice of method often depends on the desired substitution pattern on the oxetane ring.

General Synthetic Strategies

Common strategies for the synthesis of the oxetane ring include:

-

Williamson Etherification: An intramolecular cyclization of a 1,3-diol derivative.

-

Paternò–Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene.[9]

-

Ring Contraction: Rearrangement of larger heterocyclic systems.

-

From Oxetan-3-one: This commercially available building block serves as a versatile starting material for a variety of 3-substituted oxetanes.[10]

Detailed Experimental Protocols

This two-step protocol involves a catalytic Friedel–Crafts reaction followed by oxidative cleavage.[1]

Step 1: Friedel–Crafts Reaction

-

To a solution of the 3-hydroxy-3-(furan-2-yl)oxetane (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add the aromatic or heteroaromatic nucleophile (1.5 eq).

-

Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 3-aryl-3-(furan-2-yl)oxetane.

Step 2: Oxidative Cleavage

-

Dissolve the 3-aryl-3-(furan-2-yl)oxetane (1.0 eq) in a mixture of CCl₄, CH₃CN, and H₂O (1:1:1.5).

-

Add NaIO₄ (4.0 eq) and a catalytic amount of RuCl₃·xH₂O (0.02 eq).

-

Stir the mixture vigorously at room temperature for 1-3 hours.

-

Dilute the reaction with dichloromethane and filter through a pad of Celite.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to afford the desired 3-aryl-oxetane-3-carboxylic acid.

This synthesis can be achieved starting from oxetan-3-one via a Strecker synthesis followed by hydrolysis.[10][11][12]

Step 1: Strecker Synthesis

-

To a solution of oxetan-3-one (1.0 eq) and a secondary amine (e.g., dibenzylamine, 1.05 eq) in a suitable solvent, add trimethylsilyl cyanide (TMSCN, 1.1 eq).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction to isolate the α-aminonitrile intermediate.

Step 2: Hydrolysis

-

Hydrolyze the α-aminonitrile using basic conditions (e.g., aqueous NaOH) to avoid ring-opening of the oxetane.

-

Acidify the reaction mixture carefully to precipitate the amino acid.

-

The dibenzyl protecting groups can be removed by hydrogenolysis to yield 3-aminooxetane-3-carboxylic acid.

Spirocyclic oxetane carboxylic acids can be synthesized via iodocyclization.[13]

-

Prepare the appropriate unsaturated carboxylic acid precursor.

-

Dissolve the precursor in a suitable solvent and treat with a base (e.g., KOtBu) and iodine.

-

The iodocyclization reaction proceeds to form the spirocyclic oxetane iodide.

-

The iodide can then be converted to the carboxylic acid through a series of functional group manipulations, such as displacement with cyanide followed by hydrolysis.

Applications in Drug Discovery: Targeting Signaling Pathways

The unique properties of oxetane-containing carboxylic acids make them attractive scaffolds for designing inhibitors of various signaling pathways implicated in disease.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism.[14][15] Dysregulation of the mTOR pathway is a hallmark of many cancers. Oxetane-containing compounds have been developed as potent and selective mTOR inhibitors.[6]

Caption: The mTOR signaling pathway and the site of action for oxetane-containing inhibitors.

PLK1 Signaling Pathway

Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, particularly during mitosis.[16][17] Its overexpression is common in many types of cancer, making it an attractive therapeutic target. The development of PLK1 inhibitors is an active area of research.

Caption: The role of PLK1 in cell cycle regulation and the target for oxetane-based inhibitors.

Conclusion

Oxetane-containing carboxylic acids represent a valuable and increasingly utilized class of molecules in drug discovery. Their unique structural and physicochemical properties offer a powerful tool to address common challenges in drug design, such as poor solubility and metabolic instability. The ability of the oxetane motif to serve as a bioisostere for carboxylic acids and other functional groups provides medicinal chemists with a versatile strategy to optimize lead compounds. While the potential for isomerization to lactones requires careful consideration, the synthetic methodologies to access these compounds are well-established and continue to evolve. As our understanding of the benefits of incorporating these strained rings grows, oxetane-containing carboxylic acids are poised to play an even more significant role in the development of the next generation of therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids – an alternative autocatalytic mechanism evaluated. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. 3-Aminooxetane-3-carboxylic acid 97% | CAS: 138650-24-5 | AChemBlock [achemblock.com]

- 12. achmem.com [achmem.com]

- 13. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Biological Activity of 2-(Oxetan-3-YL)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Oxetan-3-YL)acetic acid is a chemical entity of growing interest within the field of medicinal chemistry. The incorporation of the oxetane motif, a four-membered cyclic ether, into small molecules has been recognized as a valuable strategy to enhance physicochemical properties crucial for drug development, such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] While extensive research has highlighted the benefits of the oxetane ring as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups, specific biological activity data for the parent compound, this compound, remains largely unreported in publicly accessible literature.[1][3] This technical guide serves to consolidate the available information on this compound, focusing on its synthesis and physicochemical characteristics. Furthermore, this document provides a comprehensive, albeit hypothetical, framework for the systematic biological evaluation of this compound, from initial screening to preliminary mechanism of action studies. This guide is intended to be a foundational resource for researchers seeking to explore the therapeutic potential of this promising chemical scaffold.

Introduction to this compound

The oxetane ring has emerged as a significant structural motif in modern drug discovery. Its unique combination of properties—small size, polarity, and the ability to act as a hydrogen bond acceptor—allows for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.[2] The introduction of an oxetane can lead to improved aqueous solubility and metabolic stability, while also influencing the conformation and basicity of proximal functional groups.[2]

This compound represents a simple yet versatile scaffold that incorporates both the beneficial oxetane ring and a carboxylic acid moiety, a common functional group in many bioactive molecules. While numerous patents and publications describe the use of this compound and its derivatives as intermediates in the synthesis of more complex chemical entities, there is a conspicuous absence of data on the intrinsic biological activity of the parent acid.[1][4] This guide aims to bridge this gap by not only summarizing what is known but also by proposing a structured approach to systematically uncover its potential biological functions.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to any drug discovery effort. Below is a summary of the known properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 116.12 g/mol | --INVALID-LINK-- |

| CAS Number | 1310381-54-4 | --INVALID-LINK-- |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in water and organic solvents | --INVALID-LINK-- (for a derivative) |

Synthesis of this compound

The synthesis of this compound has been described in the chemical literature, often as a precursor to more complex molecules. A common synthetic route is outlined below.

Representative Synthetic Protocol

A plausible synthesis of this compound can be achieved through the hydrolysis of its corresponding ester, which in turn can be prepared from oxetan-3-one.

Step 1: Horner-Wadsworth-Emmons reaction of Oxetan-3-one

Oxetan-3-one is reacted with a phosphonate reagent, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield methyl 2-(oxetan-3-ylidene)acetate.

Step 2: Reduction of the Alkene

The resulting α,β-unsaturated ester is then reduced. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step yields methyl 2-(oxetan-3-yl)acetate.

Step 3: Saponification of the Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide (NaOH), in a mixture of water and a miscible organic solvent like methanol. Subsequent acidification with a mineral acid, such as hydrochloric acid (HCl), affords the desired product, this compound.

Hypothetical Biological Evaluation Workflow

Given the lack of reported biological activity, a systematic screening approach is necessary to identify potential therapeutic applications for this compound. The following workflow represents a standard, logical progression for the initial biological characterization of a novel chemical entity.

Detailed Experimental Protocols for Hypothetical Workflow

Phase 1: Initial Screening

-

1.1. Compound Acquisition and Quality Control: this compound is synthesized or procured. Purity is confirmed to be >95% by HPLC and identity is verified by ¹H NMR and mass spectrometry. The compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

1.2. Cytotoxicity Profiling:

-

Objective: To determine the concentration range at which the compound exhibits cytotoxic effects.

-

Method (MTT Assay): A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) are seeded in 96-well plates. After 24 hours, cells are treated with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. The resulting formazan crystals are dissolved, and absorbance is measured at 570 nm. Cell viability is calculated relative to vehicle-treated control cells.

-

Phase 2: Target Deconvolution

-

2.1. Broad Panel Kinase Screen:

-

Objective: To identify potential interactions with protein kinases, a major class of drug targets.

-

Method (Commercial Service, e.g., KinomeScan™): The compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of human kinases (e.g., >400). The binding affinity of the compound to each kinase is measured, and the results are reported as a percentage of control. Hits are identified as kinases showing significant binding.

-

Phase 3: Hit Validation and Mechanism of Action (MoA)

-

3.1. Dose-Response Analysis:

-

Objective: To quantify the potency of the compound against a validated hit from Phase 2.

-

Method: For a confirmed kinase hit, an in vitro kinase activity assay (e.g., using a fluorescent or luminescent readout) is performed. The compound is tested over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to generate a dose-response curve and determine the IC50 value.

-

-

3.2. Signaling Pathway Analysis:

-

Objective: To determine if the compound modulates the signaling pathway downstream of the identified target kinase.

-

Method (Western Blot): Cells expressing the target kinase are treated with this compound at concentrations around its IC50 value. After a specified time, cells are lysed, and protein extracts are subjected to SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies against the phosphorylated form of the kinase's known substrate. Changes in substrate phosphorylation levels relative to a loading control (e.g., β-actin) indicate pathway modulation.

-

Illustrative Example: Investigating Effects on a Generic Kinase Signaling Pathway

To further illustrate how the mechanism of action of this compound could be elucidated, this section describes a hypothetical investigation into its effects on a generic kinase signaling cascade.

Hypothetical Protocol: Western Blot Analysis of Kinase Pathway Modulation

-

Objective: To determine if this compound inhibits the phosphorylation of a downstream substrate in a specific kinase cascade.

-

Materials:

-

Cell line known to have an active kinase pathway of interest.

-

This compound stock solution.

-

Primary antibodies (e.g., anti-phospho-Substrate, anti-total-Substrate, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 2 hours). Include a known inhibitor of the pathway as a positive control.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-Substrate primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Substrate and β-actin as loading controls.

-

Quantify band intensities to determine the relative change in substrate phosphorylation.

-

Future Directions and Conclusion

This compound stands as a chemical scaffold with significant, yet unrealized, potential. Its favorable physicochemical properties, imparted by the oxetane ring, make it an attractive starting point for the development of novel therapeutics. The lack of existing biological data should not be seen as a deterrent, but rather as an opportunity for discovery.

The systematic workflow proposed in this guide provides a clear and robust framework for the initial biological characterization of this compound. By employing a combination of phenotypic screening, broad target-based assays, and subsequent hit validation, researchers can efficiently probe the biological space accessible to this molecule. The elucidation of a specific biological activity for this compound would open up new avenues for the design and synthesis of novel derivatives with enhanced potency and selectivity, ultimately contributing to the development of the next generation of therapeutic agents. It is our hope that this guide will stimulate and facilitate such research endeavors.

References

2-(Oxetan-3-YL)acetic Acid: A Novel Building Block for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of novel building blocks is a cornerstone of modern drug discovery, enabling the fine-tuning of physicochemical properties and the exploration of new chemical space. Among the emerging pharmacophoric elements, 2-(oxetan-3-YL)acetic acid has garnered significant attention for its unique conformational constraints and its role as a versatile bioisostere. This technical guide provides a comprehensive overview of its synthesis, key properties, and applications, with a focus on its potential to unlock new therapeutic opportunities.

Physicochemical Properties

The oxetane motif imparts a unique set of physicochemical properties that can be advantageous in drug design. Compared to more traditional carboxylic acid bioisosteres, the this compound scaffold can offer improved solubility, reduced lipophilicity, and enhanced metabolic stability. These attributes are critical for optimizing the pharmacokinetic profile of drug candidates.

| Property | This compound | Phenylacetic Acid (Analogue) |

| Molecular Formula | C₅H₈O₃ | C₈H₈O₂ |

| Molecular Weight | 116.12 g/mol | 136.15 g/mol |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | 37.3 Ų |

| Calculated logP | -0.4 | 1.4 |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the commercially available oxetan-3-one. The following protocols provide a detailed methodology for the key transformations.

Experimental Workflow

Caption: Synthetic route to this compound.

Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

This procedure utilizes a Horner-Wadsworth-Emmons reaction to introduce the acetate moiety.

Materials:

-

Oxetan-3-one

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

A flame-dried round-bottom flask is charged with sodium hydride (1.2 eq) and anhydrous THF under an inert atmosphere.

-

The suspension is cooled to 0 °C, and a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

A solution of oxetan-3-one (1.0 eq) in anhydrous THF is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 2-(oxetan-3-ylidene)acetate as a colorless oil.

Step 2: Synthesis of Methyl 2-(oxetan-3-yl)acetate

The double bond is reduced via catalytic hydrogenation.

Materials:

-

Methyl 2-(oxetan-3-ylidene)acetate

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas

Procedure:

-

To a solution of methyl 2-(oxetan-3-ylidene)acetate in methanol is added 10% Pd/C (10 mol %).

-

The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 12 hours.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield methyl 2-(oxetan-3-yl)acetate, which is often used in the next step without further purification.

Step 3: Synthesis of this compound

The final step is the saponification of the methyl ester.

Materials:

-

Methyl 2-(oxetan-3-yl)acetate

-

Lithium hydroxide monohydrate

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Methyl 2-(oxetan-3-yl)acetate is dissolved in a mixture of THF and water (3:1).

-

Lithium hydroxide monohydrate (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 4 hours.

-

The reaction mixture is concentrated under reduced pressure to remove the THF.

-

The aqueous residue is cooled to 0 °C and acidified to pH 2-3 with 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a white solid.

Application in Drug Discovery: A Bioisosteric Replacement for Carboxylic Acids

The this compound moiety serves as an effective bioisostere for the carboxylic acid group, a common functional group in many drug molecules. This substitution can lead to improved pharmacokinetic properties, such as increased metabolic stability and better cell permeability, while maintaining or even enhancing biological activity.

A notable example of the successful application of this building block is in the development of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and survival, and its overexpression is implicated in various cancers.

FAK Signaling Pathway and Inhibition

The clinical candidate GSK2256098 is a potent and selective FAK inhibitor that incorporates the this compound moiety. This structural feature is critical for its activity and pharmacokinetic profile. The inhibition of FAK by GSK2256098 disrupts downstream signaling cascades, leading to reduced tumor growth and metastasis.[1][2][3][4][5][6]

Caption: FAK signaling pathway and the point of intervention by GSK2256098.

Conclusion

This compound represents a valuable and increasingly utilized building block in medicinal chemistry. Its unique structural and physicochemical properties offer a compelling alternative to traditional functional groups, enabling the development of drug candidates with improved pharmacokinetic profiles. The successful integration of this moiety into clinical candidates like GSK2256098 highlights its potential to address challenging therapeutic targets and contribute to the discovery of next-generation medicines. As synthetic methodologies continue to evolve, the application of this compound is expected to expand, further enriching the toolbox of drug discovery professionals.

References

- 1. Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer [mdpi.com]

- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 4. sciforum.net [sciforum.net]

- 5. Facebook [cancer.gov]

- 6. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Role of 2-(Oxetan-3-yl)acetic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, with the oxetane moiety emerging as a particularly valuable scaffold. Among oxetane-containing building blocks, 2-(oxetan-3-yl)acetic acid and its derivatives are gaining significant traction. Their unique three-dimensional structure, coupled with favorable physicochemical properties, offers a compelling alternative to more traditional isosteres like gem-dimethyl or carbonyl groups. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives, offering a comprehensive resource for researchers in the field.

The oxetane ring, a four-membered ether, imparts a unique set of properties to parent molecules. It can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all of which are critical parameters in drug design.[1][2][3] The strained nature of the ring also influences molecular conformation, which can be exploited to optimize binding to biological targets.[1][2]

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound derivatives often commences from commercially available oxetan-3-one. A variety of synthetic methodologies have been developed to access a diverse range of derivatives.

Key Synthetic Approaches

A common and effective method for the synthesis of the core scaffold is the Horner-Wadsworth-Emmons (HWE) reaction .[4] This reaction, involving the condensation of oxetan-3-one with a phosphonate ester, provides a versatile route to methyl 2-(oxetan-3-ylidene)acetate, a key intermediate that can be further elaborated.

Another important strategy involves the aza-Michael addition to methyl 2-(oxetan-3-ylidene)acetate. This allows for the introduction of various nitrogen-containing heterocycles at the 3-position of the oxetane ring, leading to a diverse array of amino acid derivatives.[4]

For the synthesis of 3-aryl-3-substituted acetic acid derivatives, a two-step sequence involving a catalytic Friedel-Crafts reaction followed by mild oxidative cleavage has proven effective.[5][6] This approach allows for the introduction of a wide range of aryl and heteroaryl substituents.

It is crucial to note the potential for isomerization of oxetane-carboxylic acids . Under certain conditions, particularly with heating, some this compound derivatives can undergo intramolecular rearrangement to form lactones.[7][8][9] This instability should be a key consideration during synthesis, purification, and storage.

Biological Applications and Quantitative Data

Derivatives of this compound have shown promise in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases. The oxetane moiety often serves to enhance the potency and pharmacokinetic profile of known pharmacophores.

While specific quantitative data for a wide range of this compound derivatives is proprietary or dispersed throughout the literature, the following table summarizes representative biological activities of compounds containing the oxetane motif, illustrating the potential of this scaffold.

| Compound Class | Target | Activity (IC₅₀/Kᵢ) | Therapeutic Area | Reference |

| Pyrazolopyrimidinones | ALDH1A1 | 0.9 µM | Cancer | [3] |

| Oxetane-containing analogs | ALDH1A subfamily | 0.08 - 0.25 µM | Cancer | [3] |

| Oxetanyl derivatives | MMP-13 | Kᵢ = 2.7 nM | Inflammation | [3] |

| 3-(pyridin-3-yl)-2-oxazolidinone derivatives | S. aureus | MIC = 32-64 µg/ml | Antibacterial | [10] |

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and evaluation of novel chemical entities. Below are representative protocols for key reactions in the synthesis of this compound derivatives.

Protocol 1: Horner-Wadsworth-Emmons Reaction for Methyl 2-(oxetan-3-ylidene)acetate[4]

-

To a suspension of sodium hydride (60% in mineral oil) in dry tetrahydrofuran (THF) at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of oxetan-3-one in dry THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(oxetan-3-ylidene)acetate.

Protocol 2: Aza-Michael Addition to Methyl 2-(oxetan-3-ylidene)acetate[4]

-

To a solution of methyl 2-(oxetan-3-ylidene)acetate in acetonitrile, add the desired NH-heterocycle and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the reaction mixture at 45 °C for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the corresponding 3-substituted oxetane derivative.

Protocol 3: Saponification of Methyl 2-(oxetan-3-yl)acetate[7]

-

To a solution of the methyl ester in a mixture of methanol and water, add an aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with a saturated aqueous solution of sodium bisulfate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the carboxylic acid.

-

Caution: Be mindful of the potential for isomerization to the corresponding lactone, especially if heating is applied during workup or purification.[7][8]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate key synthetic pathways and logical relationships.

Caption: Synthetic pathways to this compound and its derivatives.

Caption: Rationale for incorporating oxetane moieties in drug discovery.

Future Directions

The exploration of this compound derivatives in medicinal chemistry is an active and promising area of research. Future efforts will likely focus on the development of novel synthetic methodologies to access an even greater diversity of these compounds. Furthermore, the systematic evaluation of these derivatives against a wider range of biological targets will undoubtedly uncover new therapeutic opportunities. The continued investigation into the structure-activity relationships and structure-property relationships will provide a deeper understanding of how the unique features of the oxetane ring can be harnessed to design the next generation of innovative medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of 2-(Oxetan-3-YL)acetic Acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Oxetan-3-YL)acetic acid is a unique, non-proteinogenic amino acid analogue that has garnered significant interest in medicinal chemistry. The incorporation of the strained oxetane ring offers a novel scaffold that can impart desirable physicochemical properties to bioactive molecules, such as improved solubility and metabolic stability. This technical guide provides a comprehensive review of the current literature on this compound, detailing its synthesis, chemical characteristics, and known biological applications. Particular focus is given to its potential role as a modulator of the GABAergic system, a critical pathway in neuroscience drug discovery. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes essential workflows and signaling pathways to serve as a valuable resource for researchers in the field.

Chemical Properties and Synthesis

This compound is a saturated heterocyclic compound containing a carboxylic acid moiety. Its compact structure and the presence of the polar oxetane ring make it an attractive building block for the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | Sigma-Aldrich |

| Molecular Weight | 116.12 g/mol | Sigma-Aldrich |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 1310381-54-4 | Amadis Chemical |

| Appearance | White to off-white solid | Amadis Chemical |

| Storage Temperature | -20°C | Sigma-Aldrich |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound typically proceeds through a multi-step route starting from the commercially available oxetan-3-one. A general synthetic workflow is depicted below.

A critical consideration in the synthesis and storage of oxetane-carboxylic acids is their potential for instability, with some derivatives prone to isomerization into lactones, especially upon heating.

Biological Activity and Mechanism of Action

While specific quantitative biological data for this compound is sparse in publicly available literature, its structural similarity to other known neuroactive compounds provides a strong basis for its predicted biological activity. (Azetidin-3-yl)acetic acid, a close structural analogue, is recognized as a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Derivatives of (azetidin-3-yl)acetates have been identified as positive allosteric modulators (PAMs) of the GABAA receptor.

The GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect. Positive allosteric modulators bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx and greater neuronal inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative protocol for a GABAA receptor binding assay.

Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

This protocol is adapted from the Horner-Wadsworth-Emmons reaction described in the literature.

Materials:

-

Oxetan-3-one

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-